molecular formula C9H10N2O B008956 2-Amino-3-phenoxypropanenitrile CAS No. 110888-09-0

2-Amino-3-phenoxypropanenitrile

Cat. No. B008956
M. Wt: 162.19 g/mol
InChI Key: DNEJZDBNECLGQF-UHFFFAOYSA-N
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Patent
US05103019

Procedure details

5 millimoles (0.665 g) of phenoxy-acetonitrile are dissolved in 8 ml of anhydrous toluene at 0° C., under an argon atmosphere 7.5 millimoles of a toluenic solution 1.5M of diisobutylaluminum hydride (5 ml) are added dropwise, at this temperature. The stirring is maintained for 1 hour at 0° C., then 5.9 ml (1.3 eq) of diethylaluminum cyanide are added. The reaction mixture is stirred for 3 hours at room temperature, then hydrolyzed with 4 ml of methanol and pasty sodium sulfate. After purification by high pressure liquid chromatography on silica, there are obtained 0.182 g of 2-amino-3-phenoxy-propionitrile, in form of a cream-colored solid- state product; M.P. 65° C., yield: 22%.
Quantity
0.665 g
Type
reactant
Reaction Step One
[Compound]
Name
toluenic solution
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
diethylaluminum cyanide
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]#[N:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C.[C-:21]#[N:22].C([Al+]CC)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1(C)C=CC=CC=1.CO>[NH2:10][CH:9]([CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:21]#[N:22] |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0.665 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC#N
Name
toluenic solution
Quantity
7.5 mmol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
diethylaluminum cyanide
Quantity
5.9 mL
Type
reactant
Smiles
[C-]#N.C(C)[Al+]CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise, at this temperature
CUSTOM
Type
CUSTOM
Details
After purification by high pressure liquid chromatography on silica, there

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC(C#N)COC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.182 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.